1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Medication
This compound has been used in the treatment and prophylaxis of cardiovascular illnesses, particularly arteriolosclerosis . The compound is part of a class of dibenzoxazepines, which have shown promise in treating these conditions .
Cancer Treatment
The compound has also been used in the treatment and prophylaxis of various types of cancers . The specific mechanisms of action are not detailed, but the compound’s use in this context suggests potential antineoplastic properties .
Organic Light-Emitting Diodes (OLEDs)
A series of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit, which is a part of the compound, have been designed and synthesized for highly efficient green and red OLEDs . These host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .
Thermal Stability
These host materials showed excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . This makes them suitable for use in environments that require high thermal stability .
Efficiency in OLEDs
The red phosphorescent OLEDs hosted by one of the materials (D-PY) showed the maximum external quantum efficiencies (EQEs) over 26%, and the green phosphorescent OLEDs hosted by another material (S-TPA) demonstrated a maximum current efficiency (CE) of 86.0 cd A −1 and a maximum power efficiency (PE) of 86.7 lm W −1 .
Low Efficiency Roll-Off in OLEDs
A small efficiency roll-off (2.6%) from the maximum value is observed for another material (S-CZ) -hosted red OLEDs with an EQE of 22.6 at 1000 cd m −2 . This indicates the potential for long-term stability and efficiency in OLED applications .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-14-5-3-4-13(10-14)12-28(25,26)23-15-8-9-18-16(11-15)20(24)22-17-6-1-2-7-19(17)27-18/h1-11,23H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNTZHFJUTXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide |
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